Home > Products > Screening Compounds P3143 > Bibp 3226 trifluoroacetate
Bibp 3226 trifluoroacetate -

Bibp 3226 trifluoroacetate

Catalog Number: EVT-254813
CAS Number:
Molecular Formula: C29H32F3N5O5
Molecular Weight: 587.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bibp 3226 trifluoroacetate is a non-peptide compound primarily recognized for its role as a selective antagonist for the neuropeptide Y receptor Y1 and the neuropeptide FF receptor. This compound was notably the first non-peptide antagonist developed for the Y1 receptor, significantly contributing to the understanding of neuropeptide signaling in various physiological processes, including anxiety and exploratory behavior. Its chemical classification is that of a mixed antagonist, impacting both neuropeptide Y and neuropeptide FF receptors, which are involved in modulating neurotransmitter systems related to anxiety and pain responses .

Synthesis Analysis

The synthesis of Bibp 3226 trifluoroacetate can be approached through several methods, although specific synthetic routes are not extensively documented in available literature. The compound is synthesized through modifications of existing synthetic pathways or proprietary processes. The general process may involve standard organic synthesis techniques, including coupling reactions and purification steps to yield the final product in a suitable form for research applications. Detailed reaction conditions and methodologies remain largely unspecified, indicating a need for further exploration in synthetic chemistry .

Molecular Structure Analysis

The molecular formula of Bibp 3226 trifluoroacetate is C29H32F3N5O5C_{29}H_{32}F_{3}N_{5}O_{5} with a molecular weight of approximately 587.6g/mol587.6\,g/mol. The structure features several functional groups that contribute to its biological activity:

  • InChI Key: MTSZIDSCWZHKOD-GNAFDRTKSA-N
  • Structural Characteristics: The compound contains multiple aromatic rings and nitrogen-containing groups that facilitate its interaction with specific receptors.

The detailed structural representation includes:

  • A central aromatic system contributing to hydrophobic interactions.
  • Functional groups that enhance receptor binding specificity.

These structural elements are critical for its function as an antagonist at the neuropeptide receptors .

Chemical Reactions Analysis

Bibp 3226 trifluoroacetate is expected to undergo various chemical reactions typical of organic compounds, including:

  • Oxidation: Potentially involving the introduction of oxygen functionalities.
  • Reduction: Possible conversion of double bonds or functional groups to saturated forms.
  • Substitution Reactions: Likely involving nucleophilic attack on electrophilic centers within the molecule.
Mechanism of Action

The mechanism by which Bibp 3226 trifluoroacetate exerts its effects involves competitive antagonism at neuropeptide Y receptor Y1 and neuropeptide FF receptors. It has been shown to effectively inhibit receptor-mediated signaling pathways, particularly those involving cyclic AMP production stimulated by neuropeptides. In vitro studies indicate that Bibp 3226 can block the inhibition of forskolin-stimulated cyclic AMP production induced by neuropeptide FF in a concentration-dependent manner. This antagonistic action suggests its potential utility in modulating anxiety-related behaviors and pain responses mediated by these receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

Chemical Properties

  • Stability: Expected to be stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: As an organic compound, it may be susceptible to hydrolysis or other degradation pathways under extreme conditions.

Relevant data on these properties can assist researchers in handling and utilizing Bibp 3226 effectively in experimental settings .

Applications

Bibp 3226 trifluoroacetate has several significant applications in scientific research:

  • Neuroscience: Used as a tool to study the roles of neuropeptide Y receptors in neuronal signaling pathways related to anxiety and stress responses.
  • Pharmacology: Investigated for potential therapeutic implications in treating anxiety disorders by modulating neuropeptide signaling.
  • Biochemistry: Employed in studies exploring receptor interactions and signal transduction mechanisms involving neuropeptides.

Its unique properties make it a valuable compound for advancing knowledge in these fields and potentially developing new therapeutic strategies targeting neuropeptide systems .

Receptor Pharmacology and Antagonistic Mechanisms

Dual Antagonism of NPY Y1 and NPFF Receptors: Selectivity and Binding Kinetics

BIBP 3226 trifluoroacetate represents a pioneering non-peptide antagonist exhibiting high-affinity dual blockade at neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its binding kinetics reveal remarkable selectivity, with dissociation constants (Kᵢ) demonstrating approximately 1,000-fold greater affinity for rat NPY Y1 receptors (Kᵢ = 1.1 nM) compared to other NPY receptor subtypes (Y2, Y4, Y5; Kᵢ > 1000 nM) [1] [7]. Crucially, this selectivity profile extends to human receptors, where it antagonizes NPFF2 receptors (Kᵢ = 79 nM) while maintaining negligible activity at other NPY subtypes [1] [5].

Functional studies confirm this dual antagonism: At concentrations of 10 μM, BIBP 3226 concentration-dependently reverses NPFF-mediated inhibition of forskolin-stimulated cyclic AMP production in CHO cells expressing human NPFF2 receptors [5]. In vivo evidence further demonstrates its biological efficacy, with intracerebroventricular administration (5 nmol) in mice completely blocking NPFF-induced hypothermia and anti-morphine effects in tail-flick assays [5]. Similarly, intravenous administration (500 nmol/kg) in rats significantly attenuates NPFF-induced increases in mean arterial blood pressure [5]. These findings collectively establish BIBP 3226 trifluoroacetate as a pharmacologically versatile tool for investigating intertwined NPY and NPFF signaling pathways in central and peripheral systems.

Table 1: Binding Affinity Profile of BIBP 3226 Trifluoroacetate

Receptor SubtypeSpeciesKᵢ Value (nM)Functional Antagonism
NPY Y1Rat1.1Inhibition of vasoconstriction
NPFF2Human79Blockade of cAMP inhibition
NPFFRat108Reversal of cardiovascular effects
NPY Y2Rat>1000Not antagonized
NPY Y4Rat>1000Not antagonized
NPY Y5Rat>1000Not antagonized

Competitive Inhibition Profiles Across Species-Specific Receptor Subtypes

BIBP 3226 trifluoroacetate displays significant species-dependent pharmacological variations that critically inform its experimental application. While exhibiting nanomolar affinity for rat NPY Y1 receptors (Kᵢ = 1.1 nM), its potency at human NPFF2 receptors (Kᵢ = 79 nM) substantially exceeds that at rat NPFF receptors (Kᵢ = 108 nM) [1]. This differential activity underscores the importance of receptor homology considerations when extrapolating findings between model organisms.

Pharmacodynamic studies in reserpine-treated pigs reveal dose-dependent competitive inhibition of exogenous and endogenous NPY-mediated vascular responses. Intravenous infusion (0.19–190 nmol kg⁻¹ min⁻¹) produces plasma concentrations directly correlating with inhibition efficacy, achieving 89% blockade of renal vasoconstriction and complete abolition of hindlimb vasoconstriction at maximal dosing [2]. The antagonist exhibits rapid pharmacokinetics with distribution (α-phase t₁/₂ = 2.0 ± 0.2 min) and elimination (β-phase t₁/₂ = 20.1 ± 0.9 min) phases supporting continuous infusion protocols for sustained receptor blockade [2]. Notably, inhibition potency against sympathetic Y1-receptor transmission parallels effects on exogenous NPY responses, validating exogenous challenge models for dosing calibration [2].

Table 2: Species-Specific Functional Antagonism of BIBP 3226

Physiological ResponseSpecies/TissueEffective ConcentrationMaximal Inhibition
Renal vasoconstrictionPig (in vivo)59 nM plasma concentration89% at 190 nmol kg⁻¹ min⁻¹
Hindlimb vasoconstrictionPig (in vivo)59 nM plasma concentration100% at 190 nmol kg⁻¹ min⁻¹
cAMP inhibitionHuman NPFF2-CHO cells10 μMConcentration-dependent block
Anti-morphine effectMouse CNS5 nmol intracerebroventricularComplete reversal
Hypotensive responseRat cardiovascular500 nmol/kg intravenousSignificant reduction

Role of Guanidine Moieties in Receptor Interaction and Functional Selectivity

The molecular architecture of BIBP 3226 trifluoroacetate features critical guanidine functionalities that determine its receptor interaction specificity. Structural analyses reveal that the terminal guanidine group mimics the arginine residues (Arg³³ and Arg³⁵) of endogenous NPY's C-terminal segment, enabling competitive displacement from the Y1 receptor binding pocket [4] [6]. This bioisosteric design principle establishes ionic interactions with conserved aspartate residues (Asp²⁸⁷, Asp²⁹⁸) within transmembrane helices 6 and 7 of human Y1 receptors, accounting for its submicromolar affinity [4].

Structure-activity relationship (SAR) studies demonstrate that guanidine modification profoundly impacts receptor selectivity. Conversion to primary amines reduces Y1 affinity 30-fold while unexpectedly enhancing non-Y receptor off-target effects [4]. Hybridization strategies incorporating arpromidine-like elements reveal that preservation of the (R)-stereochemistry at the chiral center adjacent to the guanidine group is essential for maintaining Y1 antagonism – enantiomeric inversion diminishes potency by two orders of magnitude [4]. The trifluoroacetate counterion further stabilizes the protonated guanidinium form at physiological pH, optimizing electrostatic complementarity with the orthosteric binding site [1] [7].

The molecule's benzylphenylacetamide domain provides complementary hydrophobic anchoring, with molecular modeling showing π-π stacking interactions within a subpocket formed by Tyr⁵⁰, Phe¹⁷⁴, and Phe¹⁷⁹ residues [4]. This dual-domain architecture – cationic guanidine coupled with aromatic pharmacophores – creates the structural basis for its unique dual Y1/NPFF2 receptor profile distinct from subsequent Y1-selective antagonists like BIBO 3304 that lack significant NPFF affinity [8].

Table 3: Structural Determinants of BIBP 3226 Binding Interactions

Molecular DomainChemical FeatureReceptor InteractionFunctional Consequence
C-terminal guanidineProtonated guanidiniumIonic bonds with Asp287/Asp298 (Y1)High-affinity Y1 antagonism
Chiral center(R)-configurationOptimal spatial orientation100-fold potency over (S)-isomer
BenzylphenylacetamideHydrophobic aromatic systemπ-π stacking with Tyr50/Phe174/Phe179Enhanced receptor residence time
HydroxyphenylmethylPhenolic hydroxylH-bonding with Ser¹⁹⁰ (NPFF2)Cross-reactivity with NPFF receptors
TrifluoroacetateCounterionStabilization of cationic formEnhanced aqueous solubility

Properties

Product Name

Bibp 3226 trifluoroacetate

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C29H32F3N5O5

Molecular Weight

587.6 g/mol

InChI

InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1

InChI Key

MTSZIDSCWZHKOD-GNAFDRTKSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O

Synonyms

(R)-2-(2,2-diphenylacetamido)-5-guanidino-N-(4-hydroxybenzyl)pentanamide 2,2,2-trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.